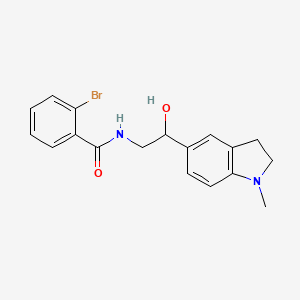

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Description

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a brominated benzamide derivative characterized by a 2-bromo-substituted aromatic ring linked via an amide bond to a 2-hydroxyethyl group. This hydroxyethyl moiety is further connected to a 1-methylindolin-5-yl group, a bicyclic structure comprising a benzene ring fused to a pyrrolidine.

Properties

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O2/c1-21-9-8-12-10-13(6-7-16(12)21)17(22)11-20-18(23)14-4-2-3-5-15(14)19/h2-7,10,17,22H,8-9,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNAYTSUHSAEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide typically involves multiple steps. One common method starts with the bromination of a suitable indole precursor. The brominated indole is then reacted with an appropriate benzamide derivative under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amidation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below summarizes key structural features, molecular weights, and synthesis methods of compounds analogous to the target molecule:

Key Observations:

- Molecular Weight : The target compound (~374.9 g/mol) is lighter than the phenethyl-pyrazole derivative (414.30 g/mol ) but heavier than simpler pyrazole analogs (278.09 g/mol ).

- Substituent Complexity: The hydroxyethyl-indoline group in the target compound introduces a bicyclic structure, contrasting with pyrazole (), pyrrolidinone (), or chlorinated aromatic () substituents.

- Functional Groups : The methoxy group in enhances hydrophobicity, while the hydroxyethyl group in the target may improve aqueous solubility compared to purely aromatic substituents.

Biological Activity

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a synthetic compound belonging to the class of indole derivatives, notable for its diverse biological activities. The compound features a benzamide backbone with a bromine atom and a hydroxyl group, which contribute to its potential interactions with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide can be described as follows:

- Chemical Formula : C17H18BrN2O2

- Molecular Weight : 364.24 g/mol

Synthesis Methods

The synthesis typically involves multiple steps, including bromination and amidation reactions. A common synthetic route includes:

- Bromination : The starting indole derivative undergoes bromination using bromine (Br₂).

- Amidation : The resulting brominated product is then reacted with an appropriate benzamide derivative under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) and catalysts such as triethylamine.

Biological Activity

Research indicates that compounds similar to 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide exhibit various biological activities, primarily through their interactions with enzymes and receptors involved in critical physiological processes.

The mechanism of action involves binding to specific molecular targets, which may include:

- Enzymes : Inhibition or modulation of enzyme activity related to cancer progression and oxidative stress.

- Receptors : Interaction with receptors that influence cellular signaling pathways.

Anticancer Activity

A study evaluating the anticancer properties of indole derivatives found that compounds with similar structures to 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide showed significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was particularly noted, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Another investigation highlighted the antimicrobial activity of indole derivatives, indicating that 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide could inhibit the growth of specific bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.